molecular formula C62H104N4O46 B144663 Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac CAS No. 129830-00-8

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac

Cat. No. B144663
M. Wt: 1641.5 g/mol
InChI Key: XPRHPZXUKNVBNV-HDGDYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex carbohydrate that plays a crucial role in various biological processes. It is a glycan structure that is composed of several monosaccharides linked together by glycosidic bonds.

Mechanism Of Action

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac binds to specific receptors on the cell surface, triggering a cascade of signaling events that ultimately lead to changes in cellular behavior. This glycan structure has been shown to play a crucial role in the regulation of various biological processes, including cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate cell signaling, immune response, and disease progression. Research has also shown that galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac can be used as a biomarker for various diseases.

Advantages And Limitations For Lab Experiments

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab using chemical synthesis. However, the complex nature of this glycan structure makes it difficult to study in vitro.

Future Directions

There are several future directions for the study of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac. One direction is to further investigate its role in disease progression and its potential as a biomarker for various diseases. Another direction is to study the mechanisms of action of this glycan structure in more detail to better understand its role in various biological processes.
Conclusion:
In conclusion, galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex carbohydrate that plays a crucial role in various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac have been discussed in this paper. Further research is needed to fully understand the role of this glycan structure in various biological processes and its potential as a biomarker for various diseases.

Synthesis Methods

The synthesis of galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac is a complex process that involves the use of various enzymes and chemical reagents. The most common method for synthesizing this glycan structure is through the use of chemical synthesis. This method involves the use of chemical reagents to build the glycan structure step by step.

Scientific Research Applications

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in cell signaling, immune response, and disease progression. Research has also shown that galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac can be used as a biomarker for various diseases.

properties

CAS RN

129830-00-8

Product Name

Galp-glcpnac-manp-(glcpnac)-(galp-glpnac-manp)-manp-glcnac

Molecular Formula

C62H104N4O46

Molecular Weight

1641.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3,4-bis[[(2R,3S,4S,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C62H104N4O46/c1-14(75)63-27-39(87)31(79)18(5-67)97-54(27)96-13-26-48(106-61-52(110-55-28(64-15(2)76)40(88)32(80)19(6-68)98-55)50(37(85)24(11-73)103-61)108-58-45(93)42(90)34(82)21(8-70)100-58)49(30(66-17(4)78)57(105-26)112-60-47(95)44(92)36(84)23(10-72)102-60)107-62-53(111-56-29(65-16(3)77)41(89)33(81)20(7-69)99-56)51(38(86)25(12-74)104-62)109-59-46(94)43(91)35(83)22(9-71)101-59/h18-62,67-74,79-95H,5-13H2,1-4H3,(H,63,75)(H,64,76)(H,65,77)(H,66,78)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60+,61-,62-/m1/s1

InChI Key

XPRHPZXUKNVBNV-HDGDYMOSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)NC(=O)C)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)NC(=O)C)CO)O)O

Other CAS RN

129830-00-8

synonyms

Galp-GlcpNac-Manp-(GlcpNAc)-(Galp-GlpNAc-Manp)-Manp-GlcNac
GGM-nona

Origin of Product

United States

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